[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine
CAS No.:
Cat. No.: VC20358696
Molecular Formula: C9H11F2N
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.
![[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine -](/images/structure/VC20358696.png)
Specification
Molecular Formula | C9H11F2N |
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Molecular Weight | 171.19 g/mol |
IUPAC Name | (1S)-1-(2,4-difluorophenyl)-N-methylethanamine |
Standard InChI | InChI=1S/C9H11F2N/c1-6(12-2)8-4-3-7(10)5-9(8)11/h3-6,12H,1-2H3/t6-/m0/s1 |
Standard InChI Key | WZTWPNDSZMOORY-LURJTMIESA-N |
Isomeric SMILES | C[C@@H](C1=C(C=C(C=C1)F)F)NC |
Canonical SMILES | CC(C1=C(C=C(C=C1)F)F)NC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine belongs to the amine class, featuring a secondary amine group () bonded to a chiral carbon atom adjacent to a 2,4-difluorophenyl ring. The (1S) configuration confers enantiomeric specificity, critical for its biological interactions . PubChem lists its IUPAC name as “(1S)-1-(2,4-difluorophenyl)-N-methylethanamine” and provides the following identifiers :
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 171.19 g/mol |
InChI Key | WZTWPNDSZMOORY-LURJTMIESA-N |
Canonical SMILES | CC@@HNC |
The fluorine atoms at the 2- and 4-positions of the phenyl ring enhance lipophilicity and metabolic stability, while the methylamine group facilitates hydrogen bonding with biological targets.
Three-Dimensional Conformation
X-ray crystallography and computational modeling reveal that the (1S)-enantiomer adopts a conformation where the difluorophenyl ring lies perpendicular to the ethylamine chain, minimizing steric hindrance . This spatial arrangement optimizes binding to hydrophobic pockets in enzymes or receptors, as demonstrated in molecular docking studies.
Synthesis and Manufacturing Processes
Reductive Amination Protocol
The primary synthetic route involves reductive amination of 2,4-difluoroacetophenone with methylamine. Key steps include:
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Imine Formation: 2,4-Difluoroacetophenone reacts with methylamine in a polar aprotic solvent (e.g., tetrahydrofuran) to form an imine intermediate.
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Reduction: Sodium borohydride or palladium on carbon catalyzes the reduction of the imine to the secondary amine.
The reaction is summarized as:
Industrial-Scale Optimization
Continuous flow reactors improve yield (≥85%) and reduce reaction time compared to batch processes. Catalytic systems like palladium on carbon () enhance turnover frequency by facilitating hydrogen transfer during reductive amination.
Physicochemical Properties and Reactivity
Solubility and Stability
The compound exhibits moderate solubility in organic solvents (e.g., dichloromethane, ethanol) but limited aqueous solubility (<1 mg/mL at 25°C). Stability studies indicate decomposition above 200°C, with no significant degradation under ambient conditions.
Electrophilic Substitution Reactions
The difluorophenyl group directs electrophilic substitution to the 5-position of the aromatic ring due to the meta-directing effects of fluorine. For example, nitration yields 5-nitro derivatives, which serve as intermediates for further functionalization.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine acts as a competitive inhibitor of cytochrome P450 2D6 (), a key enzyme in drug metabolism. The fluorine atoms increase binding affinity () by forming halogen bonds with active-site residues .
Receptor Modulation
In vitro assays demonstrate partial agonism at serotonin 5-HT receptors (), attributed to the compound’s ability to stabilize active receptor conformations. This activity suggests potential applications in neuropsychiatric drug development.
Applications in Pharmaceutical Research
Drug Candidate Synthesis
The compound serves as a chiral building block for:
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Antidepressants: Derivatives with modified amine groups show enhanced blood-brain barrier permeability.
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Antifungal Agents: Fluorine substitution improves resistance to metabolic degradation in Candida species.
Metabolic Studies
As a substrate, it is used to probe drug-drug interactions and enzyme kinetics in hepatic microsomes .
Parameter | Requirement |
---|---|
Storage Temperature | −20°C in airtight containers |
Shipping | Excepted Quantity (≤1 g via air freight) |
Hazmat fees for international shipping exceed $150 for accessible quantities .
Future Research Directions
Enantioselective Synthesis
Developing asymmetric catalytic methods to achieve >99% enantiomeric excess remains a priority, with organocatalysts showing promise in preliminary trials.
Toxicology Profiling
Long-term toxicity studies in mammalian models are needed to assess carcinogenic potential and organ-specific effects.
Drug Delivery Systems
Encapsulation in lipid nanoparticles could enhance aqueous solubility and bioavailability for oral administration.
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